

Comprehensive Analytical Strategies for (1-(3-Bromophenyl)cyclobutyl)methanamine: An Application Guide

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Compound of Interest

Compound Name: (1-(3-Bromophenyl)cyclobutyl)methanamine

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Abstract

This technical guide provides a detailed framework for the comprehensive analytical characterization of **(1-(3-Bromophenyl)cyclobutyl)methanamine**, a key building block in contemporary drug discovery and development. The structural complexity of this molecule, featuring a primary amine, a strained cyclobutane ring, and a substituted aromatic system, necessitates a multi-technique approach for unambiguous identification, purity assessment, and structural elucidation. This document outlines detailed protocols and the underlying scientific rationale for employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools for rigorous quality control and in-depth molecular analysis.

Introduction: The Analytical Imperative for a Complex Moiety

(1-(3-Bromophenyl)cyclobutyl)methanamine (Molecular Formula: $C_{11}H_{14}BrN$, Molecular Weight: 240.14 g/mol) is a compound of significant interest in medicinal chemistry.^{[1][2]} Its

constituent parts—a primary amine for pharmacophore interaction, a cyclobutane scaffold for imparting conformational rigidity, and a bromophenyl group for potential metabolic blocking or as a handle for further synthetic elaboration—make it a versatile intermediate. The cyclobutane unit, in particular, is a prevalent motif in a wide array of natural products and biologically active compounds.[3][4][5][6] The inherent ring strain of the cyclobutane can influence the molecule's reactivity and overall conformation, making its precise characterization critical.

Given the stringent requirements of pharmaceutical development, a thorough analytical characterization is not merely a procedural step but a foundational pillar of scientific integrity. This guide provides the "why" and the "how" for each selected analytical technique, ensuring a self-validating system of analysis where the results from each method corroborate and complement the others.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the definitive structural confirmation of **(1-(3-Bromophenyl)cyclobutyl)methanamine**. Both ^1H and ^{13}C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

^1H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ^1H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For **(1-(3-Bromophenyl)cyclobutyl)methanamine**, this technique is crucial for confirming the presence and connectivity of the aromatic, cyclobutyl, and aminomethyl protons.

Expected Chemical Shifts and Splitting Patterns:

Proton Environment	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic Protons	7.0 - 7.5	Multiplet	The bromine substituent will influence the chemical shifts of the aromatic protons.
Aminomethyl (-CH ₂ NH ₂)	~2.7 - 3.0	Singlet or Broad Singlet	The protons on the carbon adjacent to the amine.
Cyclobutyl Protons	1.8 - 2.5	Multiplets	The complex coupling patterns of the cyclobutane ring protons.
Amine Protons (-NH ₂)	Variable (Broad Singlet)	Broad Singlet	The chemical shift is concentration and solvent dependent; may exchange with D ₂ O.

Protocol for ¹H NMR Analysis:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: 400 MHz or higher for better resolution.
 - Acquisition Parameters: A standard pulse sequence (e.g., zg30) is typically sufficient.
 - Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
 - Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).^[7]

- **Data Analysis:** Integrate the peaks to determine the relative number of protons in each environment. Analyze the coupling constants (J-values) to deduce the connectivity between adjacent protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

Expected Chemical Shifts:

Carbon Environment	Expected Chemical Shift (δ, ppm)	Notes
Aromatic C-Br	~122	The carbon directly attached to the bromine atom.
Aromatic C-H	125 - 135	The protonated aromatic carbons.
Aromatic Quaternary Carbon	~140-145	The aromatic carbon attached to the cyclobutane ring.
Aminomethyl (-CH ₂ NH ₂)	~45 - 55	The carbon of the aminomethyl group.
Cyclobutyl Quaternary Carbon	~40 - 50	The quaternary carbon of the cyclobutane ring.
Cyclobutyl CH ₂	20 - 35	The methylene carbons of the cyclobutane ring.

Protocol for ¹³C NMR Analysis:

- **Sample Preparation:** Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
- **Instrument Parameters:**

- Spectrometer: 400 MHz or higher.
- Acquisition Parameters: A proton-decoupled pulse sequence is standard to produce singlets for each carbon.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ^{13}C .
- Data Analysis: Correlate the number of observed peaks with the number of carbon atoms in the structure. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For **(1-(3-Bromophenyl)cyclobutyl)methanamine**, MS confirms the presence of bromine through its characteristic isotopic pattern.

Expected Mass-to-Charge Ratios (m/z):

Ion	Expected m/z	Notes
[M+H] ⁺	240.0382, 242.0362	The protonated molecular ion, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio).[8]
[M] ⁺	239.0304, 241.0284	The molecular ion.[8]

Protocol for GC-MS or LC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation and Conditions:

- GC-MS (for volatile compounds):
 - Injector: Split/splitless inlet.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Ionization Mode: Electron Ionization (EI) is common and provides reproducible fragmentation patterns.
- LC-MS (for less volatile or thermally labile compounds):
 - HPLC System: Coupled to a mass spectrometer.
 - Column: A reversed-phase C18 column.
 - Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.
 - Ionization Mode: Electrospray Ionization (ESI) is typically used, often in positive ion mode to form $[M+H]^+$ ions.
- Data Analysis: Identify the molecular ion peak and confirm the isotopic pattern for bromine. Analyze the fragmentation pattern to gain further structural insights.

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For **(1-(3-Bromophenyl)cyclobutyl)methanamine**, FTIR is used to confirm the presence of the primary amine (N-H stretches and bends) and the aromatic ring.

Expected Absorption Frequencies:

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Primary Amine	N-H Stretch (asymmetric & symmetric)	3400-3250 (two bands)	Medium
Primary Amine	N-H Bend (scissoring)	1650-1580	Strong
Primary Amine	N-H Wag	910-665	Broad, Strong
Aromatic Ring	C-H Stretch	>3000	Medium to Weak
Aromatic Ring	C=C Stretch	1600-1450	Medium
Aliphatic C-H	C-H Stretch	<3000	Medium
C-N Bond	C-N Stretch	1250-1020	Medium to Weak
C-Br Bond	C-Br Stretch	~600-500	Medium to Strong

References for FTIR data:[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol for FTIR Analysis:

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and more common method.
- Instrument Parameters:
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are typically sufficient.

- Data Analysis: Correlate the observed absorption bands with the expected frequencies for the functional groups in the molecule.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture. For **(1-(3-Bromophenyl)cyclobutyl)methanamine**, a reversed-phase HPLC method with UV detection is ideal for assessing its purity and identifying any related impurities. Due to the basic nature of the amine, careful method development is required to achieve good peak shape and resolution.^[16]

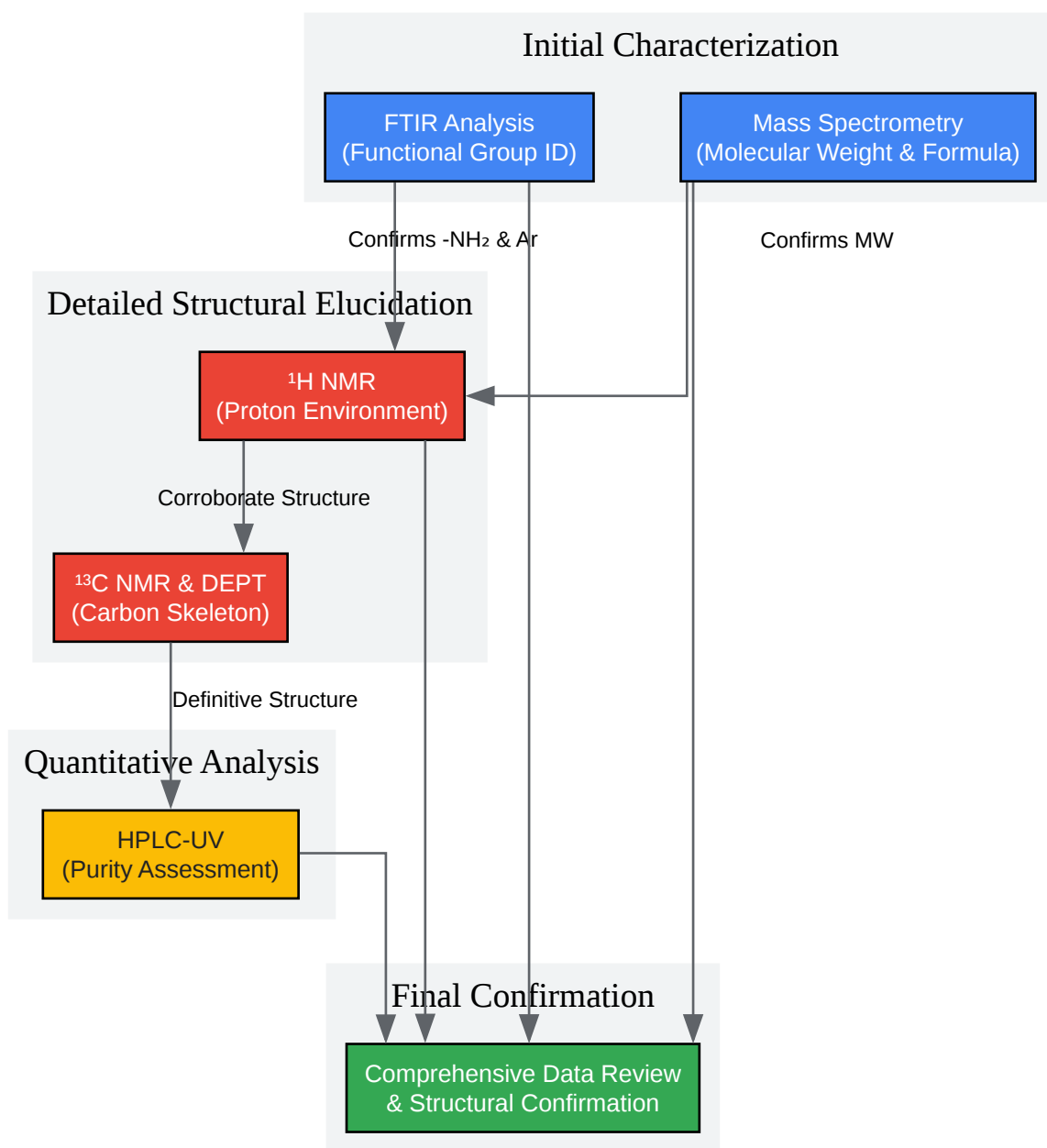
Protocol for HPLC Purity Analysis:

- Instrumentation and Materials:
 - HPLC system with a UV or Diode Array Detector (DAD).
 - Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Buffer (e.g., phosphate buffer or formic acid) to control pH and improve peak shape.
- Chromatographic Conditions (Starting Point for Method Development):
 - Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: Determined by measuring the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λ_{max}), likely in the range of 210-260 nm.

- Injection Volume: 10 µL.
- Sample and Standard Preparation:
 - Standard Solution: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of mobile phase components).
 - Sample Solution: Prepare the sample at a similar concentration to the standard solution.
 - Filter all solutions through a 0.45 µm syringe filter before injection.
- Data Analysis and Purity Calculation:
 - Inject a blank (diluent) to ensure no interfering peaks are present.
 - Inject the sample solution and integrate all peaks.
 - Calculate the purity by the area percent method:
 - $\% \text{ Purity} = (\text{Area of the main peak} / \text{Total area of all peaks}) \times 100$

Integrated Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of **(1-(3-Bromophenyl)cyclobutyl)methanamine**, ensuring a self-validating analytical process.



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Caption: Integrated workflow for the analysis of **(1-(3-Bromophenyl)cyclobutyl)methanamine**.

Conclusion

The analytical characterization of **(1-(3-Bromophenyl)cyclobutyl)methanamine** demands a synergistic application of multiple spectroscopic and chromatographic techniques. By following

the detailed protocols and understanding the scientific rationale presented in this guide, researchers can ensure the unambiguous identification, structural elucidation, and purity assessment of this important chemical entity. This rigorous approach underpins the quality and reliability of subsequent research and development activities in the pharmaceutical industry.

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